molecular formula C8H12F2O3S B13480967 {2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methyl methanesulfonate

{2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methyl methanesulfonate

Cat. No.: B13480967
M. Wt: 226.24 g/mol
InChI Key: HKTSLNQTUPFSMB-UHFFFAOYSA-N
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Description

{2,2-Difluoro-3-methylbicyclo[111]pentan-1-yl}methyl methanesulfonate is a chemical compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methyl methanesulfonate typically involves the reaction of {2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

{2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methyl methanesulfonate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, thiols, or alkoxides.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Elimination Reactions: Strong bases like potassium tert-butoxide in solvents such as tetrahydrofuran (THF).

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Nucleophilic Substitution: Products include substituted amines, ethers, or thiols.

    Elimination Reactions: Alkenes are the primary products.

    Reduction: The primary product is the corresponding alcohol.

Scientific Research Applications

{2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methyl methanesulfonate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry:

    Material Science: Can be used in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of {2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methyl methanesulfonate involves its reactivity towards nucleophiles and bases. The methanesulfonate group is a good leaving group, making the compound highly reactive in substitution and elimination reactions. The bicyclic structure also imparts unique steric and electronic properties that influence its reactivity.

Comparison with Similar Compounds

Similar Compounds

  • {2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methanol
  • {2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methyl chloride

Uniqueness

The presence of the methanesulfonate group in {2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methyl methanesulfonate makes it more reactive compared to its alcohol and chloride counterparts. This reactivity is particularly useful in organic synthesis, where it can be used to introduce various functional groups into molecules.

Properties

Molecular Formula

C8H12F2O3S

Molecular Weight

226.24 g/mol

IUPAC Name

(2,2-difluoro-3-methyl-1-bicyclo[1.1.1]pentanyl)methyl methanesulfonate

InChI

InChI=1S/C8H12F2O3S/c1-6-3-7(4-6,8(6,9)10)5-13-14(2,11)12/h3-5H2,1-2H3

InChI Key

HKTSLNQTUPFSMB-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C1)(C2(F)F)COS(=O)(=O)C

Origin of Product

United States

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